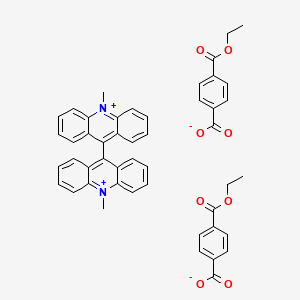
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)
Übersicht
Beschreibung
10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate), also known as MMT, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) is 744.79 and its molecular formula is C46H36N2O8 .Wissenschaftliche Forschungsanwendungen
Detection of Intracellular Superoxide
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate) (MMT) is utilized in detecting intracellular superoxide production. MMT is a cell-permeable lucigenin derivative, distinguishing itself by its accumulation in mitochondria of various cells, like neutrophils. This enables specific detection of intramitochondrial superoxide in both activated and apoptotic cells, dependent on oxidative phosphorylation and associated with phosphatidylserine exposure (Sasaki et al., 2013).
Enhancement of Electroluminescent Performance
MMT has been found to enhance the electroluminescent performance in organic light-emitting diodes (OLEDs). When doped into graphene oxide (GO) hole-injecting layers, MMT improves luminous efficiency and brightness while reducing the turn-on voltage. This is due to the π–π stacking interaction between GO and MMT, showing the compound's potential in advancing OLED technology (Liu et al., 2019).
Chemiluminescence in Micellar Media
MMT's chemiluminescence has been studied in micellar and isotropic media. In micellar media, the quantum efficiency of MMT's chemiluminescence increases significantly, allowing detection of light emission from the primary excited product. This is a unique feature since unrestricted energy transfer in isotropic media typically prohibits such observation (Paleos et al., 1982).
Electron Transfer Oxidation
MMT acts as a two-electron donor in electron-transfer oxidation with various organic oxidants. The rate-determining step involves electron transfer from MMT to oxidants, followed by cleavage of specific chemical bonds. This property is significant in understanding the electron-transfer mechanisms in chemical reactions (Fukuzumi & Tokuda, 1992).
Wirkmechanismus
Target of Action
The primary target of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate), also known as MMT, is the superoxide radical . This compound is used in chemiluminescence assays to measure the production of reactive oxygen species and superoxide .
Mode of Action
MMT interacts with its target, the superoxide radical, by generating chemiluminescence in the presence of a reductant and oxygen . This interaction allows for the detection of intramitochondrial superoxide produced by either cell activation or apoptosis .
Biochemical Pathways
The affected biochemical pathway involves the production of reactive oxygen species, specifically the superoxide radical . The downstream effects of this interaction can be observed through chemiluminescence, which provides a measure of superoxide production .
Pharmacokinetics
It’s important to note that the compound is used as a biochemical reagent for life science related research .
Result of Action
The result of MMT’s action is the generation of chemiluminescence, which allows for the detection of intramitochondrial superoxide . This can be particularly useful in research settings, where the measurement of reactive oxygen species production is necessary .
Action Environment
The action of MMT can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the product under the conditions specified in the Certificate of Analysis . Furthermore, the presence of a reductant and oxygen is necessary for MMT to generate chemiluminescence .
Biochemische Analyse
Biochemical Properties
10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) plays a significant role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as superoxide radicals. This compound interacts with enzymes and proteins involved in oxidative stress pathways. For instance, it is used as a chemiluminescence reagent to detect intramitochondrial superoxide, a byproduct of cellular respiration . The interaction between 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) and superoxide radicals results in a measurable luminescent signal, which is utilized in various assays to study oxidative stress and related cellular processes .
Cellular Effects
10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to detect superoxide radicals allows researchers to study the impact of oxidative stress on cells, including apoptosis (programmed cell death) and cell activation . By monitoring the luminescent signal generated by the interaction with superoxide radicals, scientists can gain insights into the cellular responses to oxidative stress and the underlying mechanisms of various diseases .
Molecular Mechanism
The molecular mechanism of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) involves its binding interactions with superoxide radicals. Upon binding, the compound undergoes a chemiluminescent reaction, producing light that can be detected and measured . This reaction is highly specific to superoxide radicals, making it a valuable tool for studying oxidative stress in biological systems. Additionally, the compound may interact with other biomolecules involved in oxidative stress pathways, further elucidating its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, ensuring consistent results in biochemical assays . Prolonged exposure to light and air may lead to degradation, affecting its efficacy in detecting superoxide radicals . Researchers must carefully control experimental conditions to maintain the compound’s stability and reliability in long-term studies.
Dosage Effects in Animal Models
The effects of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) vary with different dosages in animal models. At lower doses, the compound effectively detects superoxide radicals without causing significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . It is crucial to determine the optimal dosage that balances efficacy and safety in experimental settings. Researchers must conduct thorough dose-response studies to identify any threshold effects and minimize potential toxicities in animal models.
Metabolic Pathways
10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) is involved in metabolic pathways related to oxidative stress. The compound interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, providing insights into the cellular responses to oxidative stress . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) within cells and tissues are critical for its function. The compound is transported across cell membranes and accumulates in specific cellular compartments, such as mitochondria . This localization is essential for its role in detecting intramitochondrial superoxide radicals. Transporters and binding proteins may facilitate the compound’s distribution, ensuring its availability at target sites . Understanding these mechanisms is crucial for optimizing the compound’s use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) significantly affects its activity and function. The compound is primarily localized in mitochondria, where it interacts with superoxide radicals produced during cellular respiration . This targeting is facilitated by specific signals or post-translational modifications that direct the compound to mitochondria . The precise localization ensures the compound’s effectiveness in detecting oxidative stress and studying related cellular processes. Researchers must consider these factors when designing experiments and interpreting results.
Eigenschaften
IUPAC Name |
4-ethoxycarbonylbenzoate;10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2.2C10H10O4/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-18H,1-2H3;2*3-6H,2H2,1H3,(H,11,12)/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKQBHQDTWKKAB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469865-01-8 | |
| Record name | 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
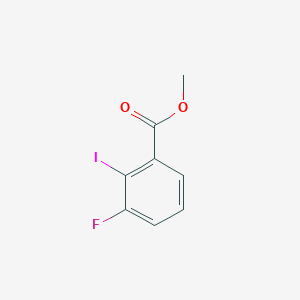

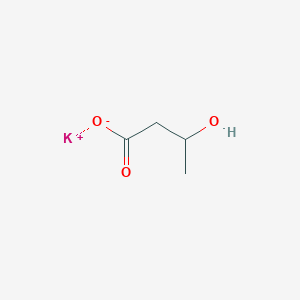

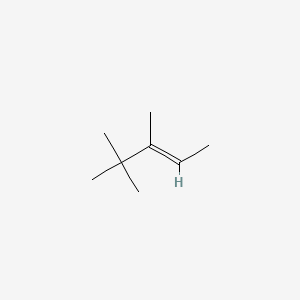
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)


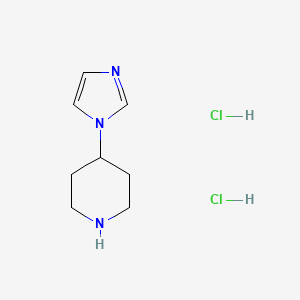
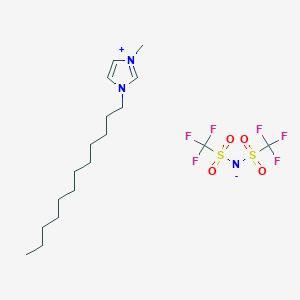
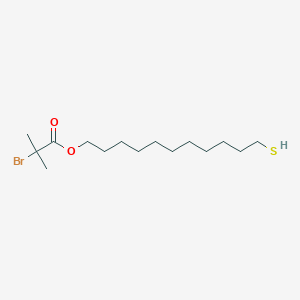
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

